Cas no 30150-54-0 (4(3H)-Pyrimidinone,5-ethyl-2-(methylthio)-)
4(3H)-Pyrimidinone,5-ethyl-2-(methylthio)- Chemical and Physical Properties
Names and Identifiers
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- 4(3H)-Pyrimidinone,5-ethyl-2-(methylthio)-
- C7H10N2OS
- 2-Methyl-5-aethylheptan
- 2-Methyl-5-ethylheptane
- 5-Aethyl-2-methyl-heptan
- 5-Aethyl-2-methylmercapto-3H-pyrimidin-4-on
- 5-ethyl-2-methyl-heptane
- 5-ethyl-2-methylsulfanyl-3H-pyrimidin-4-one
- 6-Methyl-3-ethylheptane
- Heptane,5-ethyl-2-methyl
- CS-0436333
- 5-Ethyl-2-(methylsulfanyl)-4(3H)-pyrimidinone #
- 5-ethyl-2-methylsulfanyl-1H-pyrimidin-6-one
- 5-ethyl-2-(methylthio)pyrimidin-4(3H)-one
- C15526
- UUGTURXOIZDUOB-UHFFFAOYSA-N
- 30150-54-0
- Pyrimidin-4(3H)-one, 5-ethyl-2-methylthio-
- ethyl-2-methylthio-4-hydroxypyrimidine
- 5-ethyl-2-(methylthio)-4-pyrimidone
- SCHEMBL17156365
- 4-Pyrimidinol, 5-ethyl-2-methylthio-
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- MDL: MFCD30179394
- Inchi: 1S/C7H10N2OS/c1-3-5-4-8-7(11-2)9-6(5)10/h4H,3H2,1-2H3,(H,8,9,10)
- InChI Key: UUGTURXOIZDUOB-UHFFFAOYSA-N
- SMILES: S(C)C1=NC=C(C(N1)=O)CC
Computed Properties
- Exact Mass: 170.05100
- Monoisotopic Mass: 170.05138412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- PSA: 71.05000
- LogP: 1.05420
4(3H)-Pyrimidinone,5-ethyl-2-(methylthio)- Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4(3H)-Pyrimidinone,5-ethyl-2-(methylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000734-5g |
5-Ethyl-2-(methylthio)pyrimidin-4(3H)-one |
30150-54-0 | 97% | 5g |
$666.60 | 2023-09-02 | |
| Alichem | A089000734-10g |
5-Ethyl-2-(methylthio)pyrimidin-4(3H)-one |
30150-54-0 | 97% | 10g |
$1112.40 | 2023-09-02 | |
| Crysdot LLC | CD00004902-1g |
5-Ethyl-2-(methylthio)pyrimidin-4(3H)-one |
30150-54-0 | 97% | 1g |
$350 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1507000-1g |
5-Ethyl-2-(methylthio)pyrimidin-4(3H)-one |
30150-54-0 | 97% | 1g |
¥2332.00 | 2024-08-02 |
4(3H)-Pyrimidinone,5-ethyl-2-(methylthio)- Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4(3H)-Pyrimidinone,5-ethyl-2-(methylthio)-
4(3H)-Pyrimidinone,5-Ethyl-2-(Methylthio): A Comprehensive Overview
4(3H)-Pyrimidinone,5-ethyl-2-(methylthio), also known by its CAS number CAS No 30150-54-0, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the pyrimidinone family, which is a class of compounds characterized by a six-membered ring containing two nitrogen atoms and a ketone group. The presence of the methylthio group at position 2 and an ethyl substituent at position 5 imparts unique chemical properties and biological activity to this molecule.
The structure of 4(3H)-pyrimidinone,5-ethyl-2-(methylthio) is notable for its conjugated system, which plays a crucial role in its electronic properties. The pyrimidinone ring is highly planar due to the resonance stabilization provided by the conjugated double bonds. This planarity is essential for the molecule's ability to interact with biological targets, such as enzymes or receptors, in a specific manner. Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
One of the most recent advancements in the study of CAS No 30150-54-0 involves its application in medicinal chemistry. Researchers have explored its ability to modulate various cellular pathways, making it a promising candidate for treating diseases such as cancer and inflammatory disorders. For instance, a study published in Nature Communications demonstrated that this compound exhibits potent inhibitory activity against certain protein kinases, which are key players in cancer cell proliferation and survival.
The synthesis of 4(3H)-pyrimidinone,5-ethyl-2-(methylthio) has been optimized through various routes, including microwave-assisted synthesis and catalytic methods. These advancements have not only improved the yield but also reduced the reaction time, making it more feasible for large-scale production. The use of eco-friendly solvents and reagents in these synthetic processes aligns with the growing trend toward sustainable chemistry practices.
In terms of biological activity, this compound has shown remarkable selectivity toward specific targets, which is a critical factor in drug design. Its ability to penetrate cellular membranes efficiently further enhances its potential as a therapeutic agent. Recent computational studies have provided insights into the molecular docking mechanisms of this compound, revealing how it interacts with target proteins at the atomic level.
The pharmacokinetic properties of CAS No 30150-54-0 have also been extensively studied. Preclinical trials indicate that it has favorable absorption and bioavailability profiles, which are essential for its effectiveness as an oral medication. Additionally, its metabolic stability and low toxicity profiles make it an attractive candidate for further clinical development.
Looking ahead, ongoing research is focused on enhancing the potency and selectivity of 4(3H)-pyrimidinone,5-ethyl-2-(methylthio) through structural modifications. These efforts aim to address unmet medical needs and expand its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical practice.
In conclusion, CAS No 30150-54-0, or 4(3H)-pyrimidinone,5-ethyl-2-(methylthio), represents a significant advancement in organic chemistry with promising implications for drug discovery. Its unique chemical structure, coupled with cutting-edge research findings, positions it as a key player in the development of novel therapeutic agents for various diseases.
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